3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
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Overview
Description
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid typically involves the formation of the thiazole ring followed by the attachment of the cyclopentane carboxylic acid moiety. One common method involves the reaction of 4-phenyl-1,3-thiazole-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiazolidine derivatives .
Scientific Research Applications
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets like enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with the activity of topoisomerase enzymes, leading to DNA strand breaks and cell death. Additionally, it can induce oxidative stress in microbial cells, resulting in cellular damage and death .
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
- Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1
Uniqueness
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazole ring with a cyclopentane carboxylic acid moiety allows it to interact with a variety of biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-14(11-6-7-12(8-11)15(20)21)18-16-17-13(9-22-16)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLDVMZWIHUIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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